![molecular formula C12H11N3O2 B4888541 1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IQ-1 and has been found to possess a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
科学的研究の応用
IQ-1 has been used in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, IQ-1 has been found to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, IQ-1 has been shown to enhance the differentiation of neural stem cells into neurons. In immunology, IQ-1 has been found to modulate the immune response by regulating the activity of T cells.
作用機序
The mechanism of action of IQ-1 is not fully understood, but it is believed to involve the inhibition of the Wnt signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and survival. By inhibiting this pathway, IQ-1 can induce apoptosis in cancer cells and promote the differentiation of neural stem cells.
Biochemical and Physiological Effects:
IQ-1 has been found to have a range of biochemical and physiological effects. In addition to its effects on cell proliferation and differentiation, IQ-1 has been shown to modulate the activity of various enzymes and proteins. For example, IQ-1 has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. IQ-1 has also been shown to activate the aryl hydrocarbon receptor, which plays a role in the regulation of immune responses.
実験室実験の利点と制限
One of the main advantages of using IQ-1 in lab experiments is its specificity. IQ-1 has been found to selectively inhibit the Wnt signaling pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. However, one limitation of using IQ-1 is its potential toxicity. High concentrations of IQ-1 have been found to induce cell death in non-cancerous cells, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on IQ-1. One area of interest is the development of new analogs of IQ-1 that have improved specificity and reduced toxicity. Another area of interest is the exploration of the potential therapeutic applications of IQ-1 in various diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of IQ-1 and its effects on various biological processes.
合成法
The synthesis of IQ-1 involves the reaction of 2-aminobenzamide with acetic anhydride and formic acid in the presence of a catalyst. This reaction results in the formation of 1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one. The purity of the synthesized compound can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8(16)14-6-7-15-11(17)9-4-2-3-5-10(9)13-12(14)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZJXDYDJAJBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN2C1=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S)-phenyl{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}acetate](/img/structure/B4888458.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4888463.png)

![2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4888474.png)
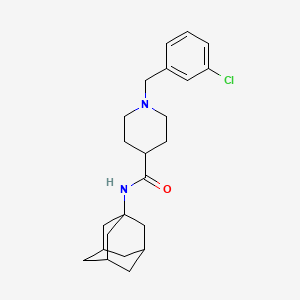
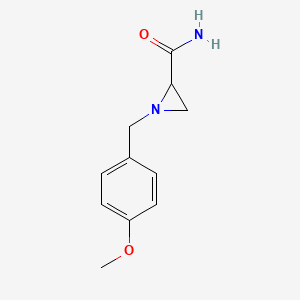
![2-[2-(4-methylbenzoyl)-1H-imidazol-1-yl]-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B4888493.png)
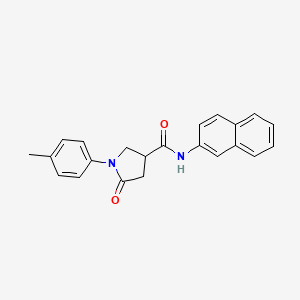

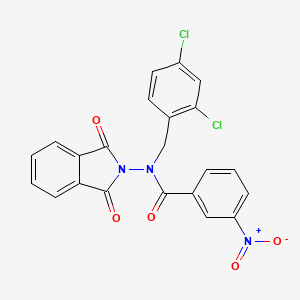
![5-{2-cyano-3-[(2,3-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4888536.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)
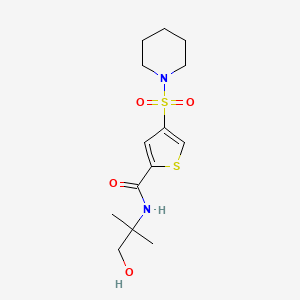
![N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4888556.png)